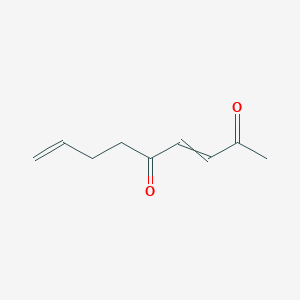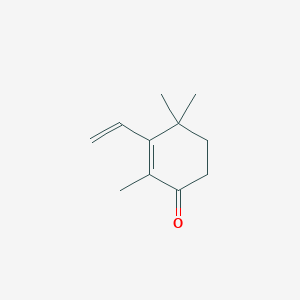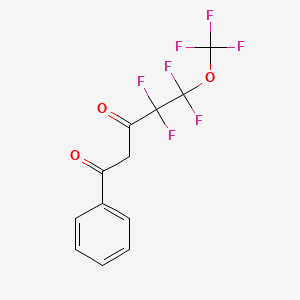
2-(Chloromethyl)-3-nitroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-nitroprop-1-ene is an organic compound characterized by the presence of a chloromethyl group and a nitro group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitroprop-1-ene typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of 3-nitroprop-1-ene with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of phase-transfer catalysts can further enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-nitroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, and other substituted derivatives.
Reduction: The primary product is 2-(Aminomethyl)-3-nitroprop-1-ene.
Oxidation: Products include nitroso derivatives and other oxidized forms.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-nitroprop-1-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-nitroprop-1-ene involves its interaction with various molecular targets and pathways:
Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted derivatives.
Reduction and Oxidation: The nitro group can undergo reduction and oxidation reactions, altering the compound’s chemical properties and biological activities.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly in the presence of strong acids and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-nitroprop-1-ene: Similar structure but with the nitro group at a different position.
2-(Bromomethyl)-3-nitroprop-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-2-nitroprop-1-ene: Similar structure but with the chloromethyl and nitro groups swapped.
Uniqueness
The presence of both chloromethyl and nitro groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
81991-69-7 |
|---|---|
Formule moléculaire |
C4H6ClNO2 |
Poids moléculaire |
135.55 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-nitroprop-1-ene |
InChI |
InChI=1S/C4H6ClNO2/c1-4(2-5)3-6(7)8/h1-3H2 |
Clé InChI |
MTFZMSAHUSUGKF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


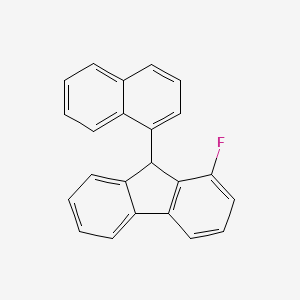
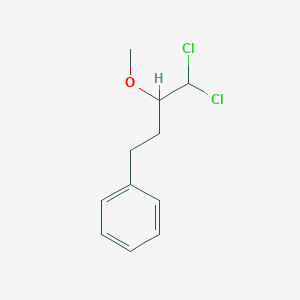
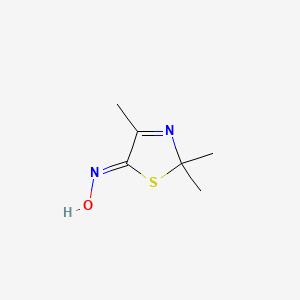
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
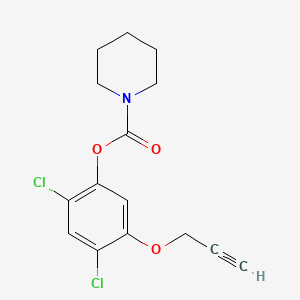

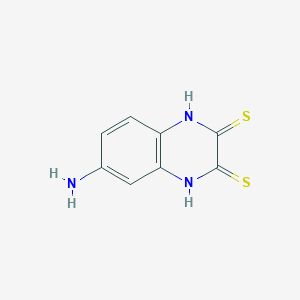
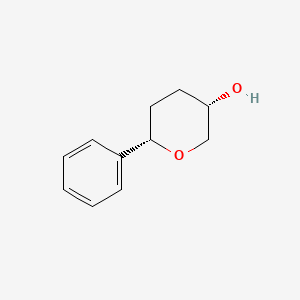
phosphane](/img/structure/B14416070.png)
